Superior Water Solubility Enabling Intravenous Administration vs. Oral-Only MR Antagonists
Potassium canrenoate is distinguished from spironolactone, eplerenone, and other MR antagonists by its high aqueous solubility, which directly enables intravenous administration. This is a critical differentiator for procurement in hospital and acute care settings. Experimental solubility data confirms that potassium canrenoate achieves a solubility of 100 mg/mL in water under specified conditions [1]. In contrast, spironolactone and eplerenone are practically insoluble in water, rendering them unsuitable for parenteral formulation and confining their use to oral administration only [2].
| Evidence Dimension | Aqueous Solubility (Enabling IV Administration) |
|---|---|
| Target Compound Data | 100 mg/mL (252.17 mM) in water, with ultrasonic, warming, and heat to 60°C [1] |
| Comparator Or Baseline | Spironolactone and Eplerenone: Practically insoluble in water [2] |
| Quantified Difference | > 100 mg/mL vs. Insoluble |
| Conditions | Standard solubility testing; water as solvent |
Why This Matters
Procurement of potassium canrenoate is essential for clinical or research protocols requiring an intravenous aldosterone antagonist, a route of administration impossible with spironolactone or eplerenone.
- [1] GlpBio. Canrenoate potassium (Catalog No. GC61982). Chemical Properties: Solubility. Available at: https://www.glpbio.com/fr/canrenoate-potassium.html (Accessed 2026-04-20). View Source
- [2] US Pharmacopeia. USP Monographs: Spironolactone and Eplerenone. View Source
